molecular formula C14H19NO2 B11079764 4-(1-Azabicyclo[2.2.2]oct-2-ylmethyl)benzene-1,2-diol

4-(1-Azabicyclo[2.2.2]oct-2-ylmethyl)benzene-1,2-diol

Cat. No.: B11079764
M. Wt: 233.31 g/mol
InChI Key: QBJJRDVOLFIZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Azabicyclo[2.2.2]oct-2-ylmethyl)benzene-1,2-diol is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is part of the tropane alkaloid family, known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Azabicyclo[2.2.2]oct-2-ylmethyl)benzene-1,2-diol typically involves the construction of the azabicyclo[2.2.2]octane scaffold followed by functionalization of the benzene ring. One common method is the enantioselective construction of the azabicyclo[2.2.2]octane core, which can be achieved through various stereoselective transformations . The benzene-1,2-diol moiety can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of palladium-catalyzed reactions for efficient functionalization .

Chemical Reactions Analysis

Types of Reactions

4-(1-Azabicyclo[2.2.2]oct-2-ylmethyl)benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The benzene-1,2-diol moiety can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced derivatives.

Scientific Research Applications

4-(1-Azabicyclo[2.2.2]oct-2-ylmethyl)benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Azabicyclo[2.2.2]oct-2-ylmethyl)benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into binding sites, modulating the activity of these targets. The benzene-1,2-diol moiety can participate in hydrogen bonding and other interactions, enhancing its binding affinity .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

4-(1-azabicyclo[2.2.2]octan-2-ylmethyl)benzene-1,2-diol

InChI

InChI=1S/C14H19NO2/c16-13-2-1-11(9-14(13)17)8-12-7-10-3-5-15(12)6-4-10/h1-2,9-10,12,16-17H,3-8H2

InChI Key

QBJJRDVOLFIZEN-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1CC2CC3=CC(=C(C=C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.